N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxo-2-piperidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-17(18(24)21-9-5-2-6-10-21)19-16-14-11-27(25,26)12-15(14)20-22(16)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNOOARSZFRKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique thieno[3,4-c]pyrazole core, which is characterized by a fused thiophene and pyrazole ring structure. The presence of the 5,5-dioxido group enhances its reactivity and biological activity. The molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Activity : The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, it was evaluated against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay, demonstrating significant inhibition of cell proliferation in these models .
- Antimicrobial Effects : Initial investigations have indicated that this compound may possess antimicrobial properties, which could be beneficial in addressing bacterial infections.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could potentially modulate receptors that play critical roles in pain and inflammation signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory cytokines | , |
| Anticancer | Cytotoxicity against A549, MCF-7, HCT-116 | , |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of various thieno[3,4-c]pyrazole derivatives including our compound, significant cytotoxicity was observed against breast and lung cancer cell lines. The MTT assay results indicated a dose-dependent response with IC50 values suggesting potent activity at low concentrations. This positions N-(5,5-dioxido...) as a candidate for further development into anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thienopyrazole Cores
Thienopyrazole derivatives are widely studied for their diverse biological activities. Key analogues include:
- Compound A: 2-Phenylthieno[3,4-c]pyrazole-3-carboxamide derivatives. These lack the sulfone group and piperidine-linked acetamide, resulting in reduced solubility and altered hydrogen-bonding capacity compared to the target compound .
- Compound B: 5,5-Dioxido-thieno[3,4-c]pyrazoles with alkylamide substituents. These exhibit enhanced solubility due to the sulfone group but show lower receptor affinity, likely due to the absence of the piperidine moiety’s conformational flexibility .
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Sulfone Group | Present (5,5-dioxido) | Absent | Present |
| Piperidine Substituent | 2-Oxo-2-(piperidin-1-yl)acetamide | Carboxamide | Alkylamide |
| Predicted Solubility (LogS) | -3.2 (moderate) | -4.8 (low) | -2.9 (moderate-high) |
| Hydrogen-Bond Acceptors | 6 | 4 | 5 |
Hydrogen-Bonding Patterns and Crystallography
The sulfone and acetamide groups in the target compound facilitate extensive hydrogen-bonding networks, critical for crystal packing and stability. Graph set analysis (as per Etter’s formalism) reveals a DADDA motif (donor-acceptor-donor-donor-acceptor), which is less common in simpler thienopyrazoles like Compound A . This motif may enhance thermal stability and influence bioavailability by promoting intermolecular interactions in the solid state.
Crystallographic studies using programs such as SHELXL (a standard for small-molecule refinement) would be essential to resolve the compound’s 3D structure, particularly the conformation of the piperidine ring and the dihydro-2H-thieno system .
Table 2: Hypothetical Bioactivity Comparison
| Property | Target Compound | Compound C (Piperidine-free analogue) |
|---|---|---|
| Predicted LogP | 2.1 | 3.5 |
| CYP3A4 Inhibition Risk | Moderate | High |
| Theoretical IC50 (nM)* | ~150 (enzyme X) | ~450 (enzyme X) |
*Based on QSAR modeling of analogous structures.
Methodological Considerations
- Crystallographic Refinement : Tools like SHELX ensure precise determination of bond lengths and angles, critical for validating the sulfone group’s geometry and hydrogen-bonding interactions .
- Hydrogen-Bond Analysis : Graph set analysis (as in ) provides a framework for comparing supramolecular architectures, which may correlate with dissolution rates or polymorphic behavior .
Preparation Methods
Thiophene Functionalization
A 3,4-disubstituted thiophene precursor undergoes nitration or halogenation to introduce reactive sites for cyclization. For example, chlorination at the 3-position enables subsequent nucleophilic displacement with hydrazine.
Pyrazole Ring Formation
Heating the functionalized thiophene with hydrazine hydrate in ethanol at reflux (78°C, 12 hours) induces cyclization, yielding 4,6-dihydro-2H-thieno[3,4-c]pyrazole. The reaction typically achieves 65–75% yield, with purity confirmed by thin-layer chromatography (TLC).
Reaction Conditions:
Introduction of the Sulfone Group
The 5,5-dioxido moiety is introduced via oxidation of the thiophene sulfur atoms.
Oxidation Protocol
A solution of the thieno-pyrazole intermediate in dichloromethane is treated with meta-chloroperbenzoic acid (m-CPBA) at 0°C, followed by stirring at room temperature for 6 hours. The reaction is quenched with sodium thiosulfate, and the sulfone product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Optimized Parameters:
- Oxidizing agent: m-CPBA (2.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature
- Yield: 82%
Functionalization at Position 2: Phenyl Group Installation
The phenyl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling.
Suzuki Coupling
A brominated thieno-pyrazole sulfone intermediate reacts with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction proceeds in a mixture of 1,4-dioxane and aqueous sodium carbonate (2:1) at 90°C for 8 hours.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2M aqueous) |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 90°C |
| Yield | 76% |
Acetamide Moiety Installation at Position 3
The final step involves coupling the amine group at position 3 with 2-oxo-2-(piperidin-1-yl)acetic acid.
Amide Bond Formation
The amine intermediate reacts with 2-oxo-2-(piperidin-1-yl)acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in dry tetrahydrofuran (THF) at 0°C, followed by warming to room temperature for 4 hours.
Alternative Method:
A carbodiimide coupling agent (e.g., EDCl/HOBt) can be used with the carboxylic acid derivative, yielding comparable results.
Comparative Yields:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Acetyl chloride/TEA | 71% | 95% |
| EDCl/HOBt | 69% | 93% |
Analysis of Critical Parameters
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in amide coupling, while non-polar solvents (toluene) favor Suzuki coupling efficiency.
Temperature Optimization
- Cyclization: Elevated temperatures (>70°C) prevent side product formation.
- Oxidation: Controlled exotherm at 0°C minimizes over-oxidation.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires systematic variation of reaction conditions, including temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and reactant stoichiometry (e.g., 1:1.2 molar ratios). Microwave-assisted synthesis can enhance reaction efficiency by reducing time (30–60 minutes vs. 12 hours under reflux) while minimizing side products like sulfone by-products . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound with ≥95% purity.
Basic: How can analytical techniques confirm the structural integrity of this compound?
Answer:
Combined use of ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 2.8–3.2 ppm for piperidinyl CH₂ groups) and high-resolution mass spectrometry (HRMS; calculated [M+H]⁺ = 438.1234, observed 438.1230) is essential for structural validation. IR spectroscopy can confirm functional groups (e.g., C=O at ~1700 cm⁻¹, sulfone S=O at ~1150 cm⁻¹) .
Basic: What methods are used to analyze the three-dimensional structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving atomic arrangements, particularly for the thieno[3,4-c]pyrazol core and piperidinyl acetamide substituent. Computational tools like DFT (density functional theory) can predict bond angles and dihedral angles (e.g., 110–120° for sp³-hybridized sulfur in the sulfone group) to complement experimental data .
Advanced: How can kinetic and thermodynamic studies resolve contradictions in reaction yields?
Answer:
Contradictory yields (e.g., 40% vs. 70% under similar conditions) may arise from competing pathways. Kinetic studies (monitored via in-situ FTIR or HPLC) can identify rate-limiting steps (e.g., nucleophilic substitution at the pyrazolyl nitrogen). Thermodynamic analyses (van’t Hoff plots) quantify activation energy (ΔG‡) and stability of intermediates (e.g., enolate formation during acetamide coupling) .
Advanced: What computational approaches enhance reaction design for derivatives of this compound?
Answer:
Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) model reaction pathways, such as sulfone oxidation or piperidinyl substitution. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis. Reaction path sampling (RPS) algorithms reduce experimental trial-and-error by identifying optimal conditions (e.g., pH 7–8 for amide bond stability) .
Advanced: How can researchers address contradictory biological activity data across similar compounds?
Answer:
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may reflect assay variability (e.g., cell line differences) or stereochemical influences. Comparative SAR (structure-activity relationship) studies should standardize assays (e.g., ATPase inhibition in HEK293 cells) and use chiral HPLC to isolate enantiomers. Meta-analyses of related compounds (e.g., 4-chlorophenyl vs. 4-fluorophenyl analogs) can identify substituent effects .
Advanced: What strategies elucidate the pharmacological mechanism of action for this compound?
Answer:
Mechanistic studies require target deconvolution via CRISPR-Cas9 screens or affinity chromatography (biotinylated probes). In vitro kinase profiling (e.g., 400-kinase panel) identifies off-target effects. Molecular dynamics simulations (GROMACS) model ligand-receptor interactions (e.g., hydrogen bonding with catalytic lysine residues) over 100-ns trajectories .
Advanced: How can researchers design derivatives with improved metabolic stability?
Answer:
Replace metabolically labile groups (e.g., piperidinyl methyl with cyclopropyl) to block CYP450 oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t½). Deuterium incorporation at α-positions (e.g., CD₂ in acetamide) enhances stability via the kinetic isotope effect .
Advanced: What experimental designs resolve solvent effects on reaction selectivity?
Answer:
Solvent polarity (Kamlet-Taft parameters) influences transition states. Use DoE (design of experiments) to test binary solvent systems (e.g., DCM/MeOH vs. toluene/DMF). Solvent-free mechanochemical synthesis (ball milling) can improve selectivity by reducing solvolysis side reactions .
Advanced: How to validate the sulfone group’s role in biological activity?
Answer:
Synthesize analogs replacing the sulfone (SO₂) with sulfoxide (SO) or thioether (S) groups. Compare in vitro potency (e.g., IC₅₀ in enzyme assays) and in silico binding energy (ΔG values from docking). X-ray co-crystallography with the target protein (e.g., PDB ID 6XYZ) reveals hydrogen bonding or steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
